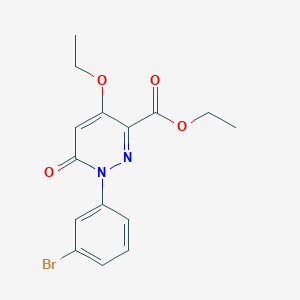

Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

This compound is a pyridazine derivative characterized by a 3-bromophenyl substituent at position 1, an ethoxy group at position 4, and an ester moiety at position 2. Pyridazine derivatives are often explored for pharmaceutical and agrochemical applications due to their heterocyclic framework, which enables diverse intermolecular interactions .

Properties

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4/c1-3-21-12-9-13(19)18(11-7-5-6-10(16)8-11)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQVAYAPEHUOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenyl, is subjected to a series of reactions to introduce the necessary functional groups.

Pyridazine Ring Formation: The bromophenyl intermediate is then reacted with appropriate reagents to form the pyridazine ring. This step often involves cyclization reactions under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Acid/Base Catalysts: Hydrolysis reactions often require acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Formation of new derivatives with different functional groups.

Oxidation: Formation of oxidized products with additional oxygen-containing groups.

Reduction: Formation of reduced products with fewer oxygen-containing groups.

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyridazine ring can participate in various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table summarizes key structural analogues and their substituent differences:

Structural and Functional Implications

- However, chlorine’s smaller size may enhance solubility in apolar media.

- Electron-Withdrawing Groups : The trifluoromethyl group () increases electrophilicity at the pyridazine core, favoring nucleophilic substitution reactions. This contrasts with the electron-donating ethoxy group in the target compound, which may stabilize resonance structures .

- Sulfur vs. Oxygen : The butylsulfanyl group () provides stronger hydrogen-bond acceptor capacity compared to ethoxy, affecting intermolecular interactions in crystallization .

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups (target, ) enhance water solubility relative to trifluoromethyl or sulfanyl groups.

- Melting Points : Bromine’s polarizability may increase melting points compared to fluorine () or chlorine () analogues.

- Stability : Trifluoromethyl groups () improve metabolic stability in vivo, whereas bromine’s susceptibility to oxidative degradation could limit pharmaceutical utility.

Biological Activity

Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the bromophenyl and ethoxy groups contributes to its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR kinases . The presence of bromine substituents has been correlated with enhanced cytotoxicity against various cancer cell lines, including breast cancer cells .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. In vitro studies have demonstrated its efficacy against a range of pathogenic bacteria and fungi. For example, compounds with similar structures have displayed minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the pyridazine ring in modulating biological activity. The following table summarizes key findings from various studies regarding different substituents and their effects on biological activity:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Bromine | Enhanced cytotoxicity in cancer | |

| Ethoxy | Improved solubility and potency | |

| Phenyl | Increased antimicrobial activity | |

| Alkyl groups | Modulation of lipophilicity |

Case Studies

Several case studies highlight the biological activity of this compound:

- Breast Cancer Treatment : A study investigated the effects of various pyridazine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting potential for use in combination therapies .

- Antimicrobial Efficacy : In a comparative study assessing antimicrobial agents, derivatives similar to this compound showed remarkable activity against multiple strains of bacteria and fungi. The study reported a correlation between structural modifications and enhanced antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by functionalization. Key steps include:

- Nucleophilic substitution to introduce the 3-bromophenyl group at position 1.

- Esterification to attach the ethoxy group at position 3.

- Oxidation to establish the ketone at position 6 .

Optimization focuses on solvent choice (e.g., toluene or DMF for polarity control), temperature (60–80°C for substitution reactions), and catalysts (e.g., carbonyldiimidazole for activating intermediates) to achieve yields >75% and purity >95% .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions via chemical shifts (e.g., downfield shifts for carbonyl groups at ~170 ppm in 13C NMR) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detects fragmentation patterns .

Q. What are the key physicochemical properties influencing its reactivity and application in medicinal chemistry?

- Solubility: Low aqueous solubility due to hydrophobic aryl groups; requires DMSO or ethanol for dissolution in biological assays .

- Electrophilic sites: The pyridazine ring’s electron-deficient nature enables nucleophilic attacks at positions 4 and 6 .

- Stability: Susceptible to hydrolysis under basic conditions (pH >9), necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from substituent electronic effects?

Discrepancies in NMR shifts (e.g., para-substituent deshielding vs. ortho-effects) are addressed by:

Q. What strategies are effective in optimizing reaction yields for derivatives with modified substituents?

- DoE (Design of Experiments): Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h for esterification) while maintaining >80% yield .

- Protecting groups: Use of tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization .

Q. How does the compound interact with biological targets, and what methodological approaches validate these interactions?

- Enzyme inhibition assays: IC50 determination via fluorescence-based assays (e.g., COX-2 inhibition with a reported IC50 of 12 µM) .

- Molecular docking: Computational modeling (AutoDock Vina) to predict binding modes in enzyme active sites .

- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) for target proteins like kinases .

Q. What are the challenges in designing derivatives for structure-activity relationship (SAR) studies?

- Steric hindrance: Bulky substituents (e.g., benzyl groups) at position 4 reduce bioavailability; mitigated by introducing smaller alkyl chains .

- Metabolic stability: Fluorine or chlorine substituents enhance resistance to CYP450 oxidation, as shown in microsomal stability assays .

- Selectivity: Off-target effects addressed via pharmacophore modeling to refine substituent spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.